Structural Specificity: The 3-Pyridinyl-Ethyl-Aniline Scaffold
The core differentiation of [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride lies in its precise molecular structure: a pyridine ring attached at the 3-position to an ethyl linker, which is in turn connected to the para-position of an aniline group . This arrangement contrasts with related building blocks like 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS 388627-91-6), where the pyridine is linked at the 4-position and the amine is on the meta-position of the phenyl ring . Such regioisomeric differences, while subtle, are well-known to significantly impact biological activity and chemical reactivity, although no direct comparative data is publicly available for these specific compounds.
| Evidence Dimension | Molecular Structure / Regiochemistry |
|---|---|
| Target Compound Data | Pyridine linked at 3-position; aniline at para-position |
| Comparator Or Baseline | 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS 388627-91-6) |
| Quantified Difference | Different pyridine attachment point (3- vs 4-) and aniline substitution pattern (para- vs meta-) |
| Conditions | Structural comparison based on chemical structures and nomenclature |
Why This Matters
The unique regiochemistry of the target compound defines a specific chemical space that is distinct from its isomers, making it non-substitutable in research projects requiring this exact scaffold.
